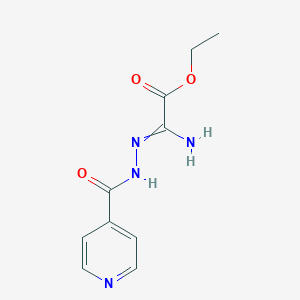![molecular formula C17H14Cl2FN3O3 B273727 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B273727.png)
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and fluorobenzylidene groups, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dichlorophenoxy)acetohydrazide. The final step involves the condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-fluorobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar structural features.
2-(4-fluorobenzylidene)hydrazino derivatives: Compounds with similar hydrazone groups.
Uniqueness
What sets 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide apart is its combination of dichlorophenoxy and fluorobenzylidene groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H14Cl2FN3O3 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14Cl2FN3O3/c18-12-3-6-15(14(19)7-12)26-10-17(25)21-9-16(24)23-22-8-11-1-4-13(20)5-2-11/h1-8H,9-10H2,(H,21,25)(H,23,24)/b22-8- |
Clé InChI |
BFZWCLFFHAQGTB-UYOCIXKTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 5-[(4-anilino-3-cyano-2-pyridinyl)oxy]-2-[(diethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B273658.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)

![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)


![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
